molecular formula C6H6O B14725790 2-Oxabicyclo[3.2.0]hepta-3,6-diene CAS No. 13920-54-2

2-Oxabicyclo[3.2.0]hepta-3,6-diene

Cat. No.: B14725790
CAS No.: 13920-54-2
M. Wt: 94.11 g/mol
InChI Key: QYLMHRXTFJNXPK-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.2.0]hepta-3,6-diene is a bicyclic organic compound characterized by a fused cyclopropane-cyclobutane system with an oxygen atom bridging the two rings. Its molecular formula is C₆H₆O, and it exhibits significant ring strain due to the small cyclopropane and cyclobutane moieties, which contribute to its unique reactivity. This compound has been identified in natural products, such as robusta coffee bean extracts, where it occurs as a minor volatile component . Synthetically, it is often prepared via photochemical or thermal rearrangements of substituted tropones or through cycloaddition reactions, as demonstrated in the synthesis of derivatives like 3-[2-(trimethylsilyl)ethynyl]bicyclo[3.2.0]hepta-3,6-dien-2-one using palladium-catalyzed cross-coupling .

The compound’s strained structure makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocycles such as oxazepines . Its photochemical behavior is notable: irradiation at 254 nm induces ring-opening reactions, while thermal conditions favor alternative pathways .

Properties

CAS No.

13920-54-2

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

2-oxabicyclo[3.2.0]hepta-3,6-diene

InChI

InChI=1S/C6H6O/c1-2-6-5(1)3-4-7-6/h1-6H

InChI Key

QYLMHRXTFJNXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C=CO2

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Foundations

Molecular Characteristics

The compound’s molecular formula, C₆H₆O (molecular weight: 94.11 g/mol), features a bicyclo[3.2.0]heptane skeleton with an oxygen atom at the 2-position. Its strained geometry arises from the fusion of a three-membered oxolane ring and a four-membered cyclobutane ring, rendering it reactive toward ring-opening and functionalization. Key descriptors include:

  • SMILES : C1=CC2C1C=CO2
  • InChIKey : QYLMHRXTFJNXPK-UHFFFAOYSA-N
  • XLogP3 : 1 (indicating moderate hydrophobicity).

General Synthetic Strategy

The synthesis of 2-oxabicyclo[3.2.0]hepta-3,6-diene predominantly relies on intramolecular [2 + 2] photocycloaddition of appropriately substituted dienes. This method capitalizes on the photochemical activation of double bonds to form cyclobutane rings, with regioselectivity governed by orbital interactions and steric constraints.

Copper(I)-Catalyzed Photocycloaddition

Reaction Overview

Copper(I) catalysts, such as Cu(MeCN)₄PF₆ , facilitate the [2 + 2] photocycloaddition of 1,3-dienes under UV irradiation (λ = 254 nm). The mechanism involves:

  • Coordination of Cu(I) to the diene, stabilizing the excited state.
  • Electron transfer to generate a diradical intermediate.
  • Cyclization to form the bicyclic product.
Example Protocol:
  • Substrate : 1,3-Diene with an oxygen substituent (e.g., 3-vinyloxolane ).
  • Conditions : Cu(MeCN)₄PF₆ (5 mol%), THF, N₂ atmosphere, 254 nm irradiation.
  • Yield : 60–70% (cis-anti-cis diastereomer predominant).

Stereochemical Control

The cis-anti-cis configuration is favored due to minimized steric hindrance during cyclization. For instance, irradiation of 3-vinyl-2-oxolane in the presence of Cu(I) yields this compound with >90% diastereoselectivity.

Sensitized Photocycloaddition

Triplet Energy Transfer

When direct excitation is inefficient, triplet sensitizers (e.g., acetophenone , benzophenone ) transfer energy to the diene, enabling cycloaddition at longer wavelengths (λ > 300 nm). This method avoids competing singlet-state reactions and enhances scalability.

Example Protocol:
  • Substrate : 1,3-Diene with electron-withdrawing groups.
  • Conditions : Acetophenone (10 mol%), acetone solvent, 350 nm irradiation.
  • Yield : 50–65% (mixture of cis-syn-cis and cis-anti-cis diastereomers).

Solvent Effects

Polar aprotic solvents (e.g., THF , Et₂O ) improve yields by stabilizing the diradical intermediate. Conversely, nonpolar solvents (e.g., benzene) favor alternative pathways, reducing efficiency.

Enantioselective Synthesis

Chiral Auxiliaries

Incorporating chiral templates, such as menthol-derived esters , enables asymmetric induction. For example, a menthol-tethered diene undergoes Cu(I)-catalyzed cycloaddition to yield enantiomerically enriched product (up to 68% ee).

Organocatalytic Approaches

Recent advances employ thiourea catalysts to control facial selectivity. Hydrogen bonding between the catalyst and diene directs the approach of reacting orbitals, achieving enantioselectivities of 40–55% ee.

Comparative Analysis of Methods

Method Catalyst/Sensitizer Conditions Yield (%) Diastereoselectivity
Cu(I)-Catalyzed Cu(MeCN)₄PF₆ THF, 254 nm 60–70 cis-anti-cis (>90%)
Sensitized Acetophenone Acetone, 350 nm 50–65 cis-syn-cis (60:40)
Enantioselective Chiral thiourea Toluene, 300 nm 45–55 68% ee

Challenges and Limitations

  • Diastereomer Separation : Mixtures of cis-syn-cis and cis-anti-cis products often require chromatographic resolution.
  • Scale-Up Issues : Prolonged UV exposure degrades sensitive substrates, necessitating flow reactors for industrial applications.
  • Oxygen Sensitivity : Radical intermediates are quenched by O₂, mandating inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.2.0]hepta-3,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic ethers.

    Substitution: The compound can participate in substitution reactions, where functional groups replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are often employed.

Major Products Formed:

    Oxidation: Epoxides and other oxygenated compounds.

    Reduction: Saturated bicyclic ethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Oxabicyclo[3.2.0]hepta-3,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.2.0]hepta-3,6-diene involves its reactivity with various molecular targets. The compound’s bicyclic structure and the presence of an oxygen atom make it a versatile intermediate in organic reactions. It can participate in cycloaddition reactions, forming new ring structures and interacting with different molecular pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Oxabicyclo[3.2.0]hepta-3,6-diene and Analogues

Compound Molecular Formula Ring System Key Reactivity Applications References
This compound C₆H₆O Bicyclo[3.2.0] Photochemical ring opening to oxazepines; thermal stability up to 170°C Heterocycle synthesis, natural products
Bicyclo[3.2.0]hepta-2,6-diene C₇H₈ Bicyclo[3.2.0] Thermal ring opening to cycloheptatriene; no oxygen-mediated reactivity Model for pericyclic reactions
2-Oxabicyclo[2.2.2]octane C₇H₁₂O Bicyclo[2.2.2] High stability; bioisostere for para-substituted phenyl rings Medicinal chemistry (e.g., RORγt agonists)
3-Azabicyclo[3.2.0]heptane C₆H₁₁N Bicyclo[3.2.0] [3+2] cycloadditions to form diazepines; nitrogen enhances nucleophilicity Building blocks for drug discovery
7-Oxabicyclo[2.2.1]hepta-2,5-diene C₆H₆O Bicyclo[2.2.1] Diels-Alder reactivity; lower strain due to norbornene-like structure Polymer precursors

Key Observations :

Ring Strain and Reactivity: The 3.2.0 system in this compound is more strained than the 2.2.2 or 2.2.1 systems, leading to distinct photochemical behavior. For example, UV irradiation induces disrotatory ring opening to form oxazepines, whereas non-oxygenated analogs like bicyclo[3.2.0]hepta-2,6-diene require higher temperatures (≥170°C) for thermal ring opening . The oxygen atom in this compound stabilizes transition states during photoreactions, enabling efficient formation of 2-phenyl-1,3-oxazepine (80% yield) compared to nitrogen-containing analogs, which form diazepines .

Natural Occurrence :

  • This compound is found in plant extracts (e.g., coffee beans), whereas cubane or bicyclo[2.2.2]octane derivatives are exclusively synthetic .

Photochemical vs. Thermal Pathways

  • Photolysis : Irradiation of 4-phenyl-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene at 254 nm yields 2-phenyl-1,3-oxazepine (80%), while prolonged exposure generates aldehydes (e.g., compounds 15 and 16 ) via secondary fragmentation .
  • Thermolysis : Heating the same compound at 170°C results in quantitative formation of 1-isopropoxycarbonyl-1,2-diazepine, highlighting the preference for nitrogen-oxygen bond cleavage under thermal conditions .

Q & A

Q. What are the standard synthetic protocols for 2-Oxabicyclo[3.2.0]hepta-3,6-diene derivatives, and how do reaction conditions influence product yield?

The synthesis of this compound derivatives often involves photochemical or thermal activation. For example, irradiation of 4-phenyl-2-oxa-3-azabicyclo[3.2.0]heptadiene in n-hexane at 254 nm produces 2-phenyl-1,3-oxazepine in 80% yield, while prolonged irradiation (>290 nm) leads to side products like aldehydes due to competing pathways . Thermal methods, such as Claisen rearrangements, are also effective but require precise temperature control to avoid decomposition . Key considerations include solvent choice (non-polar solvents like n-hexane minimize side reactions) and light wavelength (shorter wavelengths favor singlet-state reactivity) .

Q. How can researchers characterize this compound derivatives using spectroscopic and analytical techniques?

Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, proton chemical shifts for 2-carbalkoxy-2-azabicyclo[3.2.0]hepta-3,6-dienes are well-documented, with distinct signals for bridgehead hydrogens (~δ 5.5–6.0 ppm) and oxygenated carbons (~δ 70–80 ppm in 13C^{13}\text{C} NMR) . Ozonolysis of dihydro derivatives followed by analysis of cleavage products (e.g., 1-acetoxy-2-acetylcyclobutane) confirms ring connectivity . Mass spectrometry (e.g., EPA/NIH Database) provides molecular weight validation and fragmentation patterns .

Advanced Research Questions

Q. How do photochemical versus thermal reaction pathways differ for this compound systems, and what mechanistic insights explain these differences?

Photochemical reactions often proceed via singlet excited states, enabling disrotatory ring-opening to form 7-membered heterocycles (e.g., 1,3-oxazepines) . In contrast, thermal reactions favor [4+2] cycloadditions or retro-Diels-Alder pathways due to orbital symmetry constraints. For example, heating 2-isopropoxycarbonyl-2,3-diazabicyclo[3.2.0]heptadiene at 170°C yields 1-isopropoxycarbonyl-1,2-diazepine quantitatively, highlighting the role of thermal energy in overcoming activation barriers . Computational studies (e.g., MM2ERW force fields) predict enthalpy changes (ΔrH° ≈ -262 kJ/mol for hydrogenation) to guide reaction design .

Q. How can researchers resolve contradictions in reported reaction outcomes, such as unexpected byproducts under varying photolysis conditions?

Contradictions often arise from competing reaction pathways. For example, irradiation of 4-phenyl-2-oxa-3-azabicyclo[3.2.0]heptadiene at 254 nm primarily yields 2-phenyl-1,3-oxazepine, but extended irradiation (>290 nm) generates aldehydes (e.g., benzaldehyde) via oxidative cleavage . Methodological adjustments, such as sensitization/quenching experiments, confirm singlet-state dominance . Kinetic studies (e.g., time-resolved spectroscopy) and intermediate trapping (e.g., tetracyanoethylene addition to enolic double bonds) can isolate transient species .

Q. What strategies optimize the intermolecular Pauson–Khand reaction for synthesizing bicyclo[3.2.0]hepta-3,6-dien-2-ones, and what are its limitations?

The Pauson–Khand reaction employs cyclobutadiene equivalents to form bicyclo[3.2.0]hepta-3,6-dien-2-ones. Electron-donating groups on alkynes enhance regioselectivity, while electron-withdrawing groups (e.g., -NO2_2) hinder reactivity . For example, tert-butyldimethylsilyl (TBS)-protected alkynes yield high-purity products (Table 5, entries 1–3 ). Limitations include sensitivity to steric bulk and the need for CO pressure optimization (typically 1–5 atm).

Q. How do thermodynamic properties (e.g., resonance energy, enthalpy) inform the stability and reactivity of this compound derivatives?

Resonance energy calculations (e.g., MM2ERW force fields) predict stabilization of bicyclic systems. For instance, hydrogenation of bicyclo[3.2.0]hepta-2,6-diene to bicyclo[3.2.0]heptane releases -262 ± 0.4 kJ/mol, indicating significant strain relief . Thermogravimetric analysis (TGA) reveals decomposition thresholds (~170°C for azabicyclo derivatives), guiding storage and reaction conditions .

Q. What experimental designs evaluate the biological activity of this compound complexes, such as antimicrobial efficacy?

Metal complexes (e.g., Cr(III) with 4-thia-1-azabicyclo[3.2.0]heptane derivatives) are synthesized and tested via agar diffusion assays against Gram-positive/-negative bacteria. Minimum inhibitory concentration (MIC) values are determined using serial dilutions, with controls for solvent effects . Structure-activity relationships (SAR) correlate substituent electronegativity (e.g., -NO2_2) with enhanced bioactivity .

Methodological Considerations

  • Data Analysis : Use Gaussian software for orbital symmetry calculations in photochemical studies .
  • Safety : Derivatives like bicyclo[2.2.2]octanes require handling under inert atmospheres due to acute toxicity (OSHA HCS Class 4) .
  • Instrumentation : Time-resolved FTIR captures intermediates in sub-second reactions .

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